Home > Products > Screening Compounds P31925 > PD-1/PD-L1-IN-NP19
PD-1/PD-L1-IN-NP19 -

PD-1/PD-L1-IN-NP19

Catalog Number: EVT-10955353
CAS Number:
Molecular Formula: C33H31ClN2O4
Molecular Weight: 555.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of PD-1/PD-L1-IN-NP19 involves several key methods:

  • Chemical Synthesis: The compound is synthesized using a series of organic reactions that typically include coupling reactions, cyclization, and functional group modifications. Specific synthetic routes may vary but often involve the use of benzodisoxazole scaffolds due to their favorable pharmacological properties.
  • Technical Details: The synthesis process includes purification steps such as recrystallization or chromatography to ensure high purity of the final product. Characterization techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the compound .
Molecular Structure Analysis

The molecular formula for PD-1/PD-L1-IN-NP19 is C33H31ClN2O4C_{33}H_{31}ClN_2O_4.

  • Structure: The compound features a complex structure that includes a benzodisoxazole core. This core contributes to its ability to interact with the PD-1/PD-L1 interface effectively.
  • Data: The compound's three-dimensional structure can be analyzed using computational modeling techniques, which provide insights into its binding affinity and interaction dynamics with PD-L1. Structural data can be visualized through molecular docking studies which simulate how the compound fits into the binding site of PD-L1 .
Chemical Reactions Analysis

PD-1/PD-L1-IN-NP19 undergoes several chemical reactions during its synthesis and biological activity:

  • Reactions: Key reactions include nucleophilic substitutions and electrophilic additions that facilitate the formation of various functional groups essential for its activity.
  • Technical Details: The reactivity of PD-1/PD-L1-IN-NP19 can also be influenced by environmental factors such as pH and temperature, which may affect its stability and efficacy in biological systems .
Mechanism of Action

The mechanism of action for PD-1/PD-L1-IN-NP19 involves:

  • Process: By inhibiting the PD-1/PD-L1 interaction, this compound enhances T cell activation and proliferation. This blockade prevents PD-1 from recruiting phosphatases like SHP2, which would otherwise inhibit T cell receptor signaling pathways.
  • Data: Studies have shown that inhibition leads to increased cytokine production from T cells, thereby promoting an anti-tumor immune response .
Physical and Chemical Properties Analysis

The physical and chemical properties of PD-1/PD-L1-IN-NP19 include:

  • Physical Properties: The compound has a molecular weight of approximately 590.07 g/mol. It is typically presented as a solid at room temperature.
  • Chemical Properties: It exhibits stability under standard laboratory conditions but may require specific storage conditions to maintain integrity over time. Solubility profiles indicate that it may dissolve in organic solvents but has limited solubility in water .
Applications

PD-1/PD-L1-IN-NP19 has several scientific applications:

  • Scientific Uses: Primarily, it is explored as an immunotherapeutic agent in cancer treatment. Its ability to block the PD-1/PD-L1 interaction makes it a candidate for enhancing the efficacy of existing therapies, particularly in cancers resistant to current treatments.
  • Research Implications: Ongoing studies are investigating its potential in combination with other therapeutic modalities, including chemotherapy and radiation therapy, to improve patient outcomes in various malignancies .
Introduction to Programmed Cell Death Protein 1/Programmed Cell Death Ligand 1 Immune Checkpoint Axis

Discovery and Biological Significance

The Programmed Cell Death Protein 1 (PD-1) receptor was first identified in 1992 as an apoptosis-associated gene expressed in activated T lymphocytes and myeloid cells [6] [7]. Its ligand, Programmed Cell Death Ligand 1 (PD-L1), was discovered later as a B7 family member that binds PD-1 to deliver inhibitory signals. This axis functions as a critical immune checkpoint that maintains self-tolerance and prevents autoimmune reactions by suppressing T-cell activation under physiological conditions. During chronic antigen exposure—such as in cancer—persistent PD-1/PD-L1 interaction induces T-cell exhaustion, characterized by diminished cytokine production, proliferative capacity, and cytotoxic activity [1] [6]. Tumor cells exploit this pathway by overexpressing PD-L1 to evade immune surveillance, making the axis a pivotal therapeutic target in oncology [1] [4].

Structural and Molecular Features

PD-1 is a 55-kDa transmembrane protein composed of an extracellular Immunoglobulin variable (IgV)-like domain, a hydrophobic transmembrane region, and a cytoplasmic tail containing an immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoreceptor tyrosine-based switch motif (ITSM) [1] [6]. PD-L1 is a 33-kDa type I transmembrane glycoprotein with extracellular IgV and IgC domains. The interaction between PD-1 and PD-L1 occurs via their IgV domains, with dissociation constants (Kd) in the low micromolar range (1–3 μM), indicating high-affinity binding [6] [8]. This interaction is stabilized by hydrophobic interactions, hydrogen bonding, and van der Waals forces at the FG and CC′ loops of PD-1 and the front β-sheet of PD-L1 [6].

Table 1: Structural Domains of PD-1 and PD-L1

ProteinDomainsFunctional Significance
PD-1Extracellular IgV-like domainBinds PD-L1/PD-L2; contains N-glycosylation sites (Asn49, Asn58, Asn74, Asn116)
Transmembrane domainAnchors protein in cell membrane
Cytoplasmic tail (ITIM/ITSM)Recruits SHP-2 phosphatase upon phosphorylation; transmits inhibitory signals
PD-L1Extracellular IgV-like domainBinds PD-1; contains N-glycosylation sites (Asn35, Asn192, Asn200, Asn219)
IgC-like domainStabilizes IgV domain; potential regulatory role
Transmembrane domainMembrane anchorage
Short cytoplasmic tailRegulates protein stability through post-translational modifications

Mechanism of Immune Suppression

The PD-1/PD-L1 axis suppresses T-cell activation through phosphatase-mediated dephosphorylation of key signaling molecules. Upon ligand binding, tyrosine residues within PD-1’s ITIM and ITSM motifs are phosphorylated by Src family kinases (e.g., Lck), creating docking sites for Src homology region 2 domain-containing phosphatase-2 (SHP-2) [1] [6]. SHP-2 is subsequently activated and dephosphorylates components of the T-cell receptor (TCR) signaling cascade, including CD3ζ, ZAP70, and PKCθ. This attenuates downstream pathways such as:

  • PI3K/Akt/mTOR: Reduces cell survival and metabolic reprogramming
  • Ras/MEK/ERK: Impairs proliferation and differentiation
  • Vav1/Rac1: Disrupts cytoskeletal reorganization and immune synapse formation [1] [6] [3]

Additionally, PD-1 signaling inhibits CD28 co-stimulation by dephosphorylating its cytoplasmic tail, further dampening T-cell activation. Beyond T cells, intrinsic PD-1 expression on tumor cells promotes growth by activating mTOR signaling, while PD-L1 reverse signaling in macrophages enhances their M2-polarization and immunosuppressive functions [1] [4].

Role in Tumor Immune Evasion

Tumors exploit the PD-1/PD-L1 axis through multiple mechanisms:

  • T-Cell Exhaustion: Chronic antigen exposure in the tumor microenvironment upregulates PD-1 on tumor-infiltrating lymphocytes (TILs), rendering them dysfunctional [1] [4].
  • Immunosuppressive Microenvironment: PD-L1+ tumor cells engage PD-1+ regulatory T cells (Tregs), amplifying immunosuppression [4] [6].
  • Altered Antigen Presentation: Downregulation of major histocompatibility complex class I/II (MHC-I/II) in PD-L1+ tumors reduces T-cell recognition [1].
  • Intrinsic Tumor Signaling: PD-L1 binding to PD-1 on tumor cells activates proliferative pathways like ERK and mTOR, independent of immune evasion [1] [6].

These mechanisms collectively establish the PD-1/PD-L1 axis as a master regulator of cancer immune escape.

Properties

Product Name

PD-1/PD-L1-IN-NP19

IUPAC Name

2-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]-2-methylpropanoic acid

Molecular Formula

C33H31ClN2O4

Molecular Weight

555.1 g/mol

InChI

InChI=1S/C33H31ClN2O4/c1-22-26(13-8-14-28(22)25-11-5-4-6-12-25)21-40-31-17-30(39-20-24-10-7-9-23(15-24)18-35)27(16-29(31)34)19-36-33(2,3)32(37)38/h4-17,36H,19-21H2,1-3H3,(H,37,38)

InChI Key

YZPKZNFXWGTUGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CNC(C)(C)C(=O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.